2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide
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Overview
Description
2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, methoxy and methyl substituents, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of cyanoacetic acid derivatives and substituted phenylhydrazines, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacrylic acid derivatives and pyrazole-containing molecules, such as:
- 2-cyano-3-(4-methoxyphenyl)acrylic acid
- 2-cyano-3-(3,4-dimethoxyphenyl)acrylic acid
Uniqueness
What sets 2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-19-9-12-24(13-10-19)30-28(33)22(17-29)16-23-18-32(25-7-5-4-6-8-25)31-27(23)21-11-14-26(34-3)20(2)15-21/h4-16,18H,1-3H3,(H,30,33)/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOXFELBMDESTI-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)C)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(N=C2C3=CC(=C(C=C3)OC)C)C4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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